molecular formula C19H23N3O3 B1237472 Naloxazone

Naloxazone

Cat. No.: B1237472
M. Wt: 341.4 g/mol
InChI Key: XQQRNWNMEFUSMN-YSMUJFHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxazone is a hydrazone derivative of naloxone, first characterized as a long-acting, irreversible opioid antagonist with selective activity at high-affinity mu-opioid receptor subtypes (mu1) . Its unique pharmacological profile arises from its ability to covalently bind to mu1 receptors, leading to prolonged inhibition of opiate binding in vitro and in vivo.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12-/t14-,17+,18+,19-/m1/s1

InChI Key

XQQRNWNMEFUSMN-YSMUJFHHSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

naloxazone
naloxone-6-hydrazone

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Mechanism of Action
Naloxazone primarily functions as a competitive antagonist at opioid receptors, particularly the mu-opioid receptor. Its long-lasting effects make it a valuable tool in research exploring the binding dynamics of opioids. Studies have shown that this compound can produce prolonged inhibition of opiate binding, lasting up to three days post-administration, which is significant for understanding receptor heterogeneity and the pharmacodynamics of opioid drugs .

Pain Management Studies
Research indicates that this compound can significantly alter the efficacy of morphine analgesia. For instance, administration of this compound leads to an 11-fold increase in the effective dose required for morphine to achieve analgesic effects in animal models. This suggests that this compound may be useful in studies aimed at delineating the analgesic versus lethal effects of opioids, providing insights into safer pain management strategies .

Public Health Initiatives

Take-Home Naloxone Programs
this compound's role extends to community health initiatives designed to mitigate opioid overdose deaths. Programs distributing naloxone have been implemented in various regions, including Scotland and Denmark, where they train individuals at risk of overdose or those close to them on how to administer naloxone effectively. These initiatives have demonstrated a significant reduction in overdose fatalities .

Region Program Name Impact
ScotlandScottish National Naloxone ProgrammeReduced overdose deaths post-incarceration
DenmarkANTIDOTE DenmarkIncreased access and training in drug scenes
CataloniaOverdose Prevention ProgrammeIntegrated naloxone distribution in treatment centers

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in real-world scenarios:

  • Scotland's Naloxone Program : Implemented in 2011, this program provides naloxone to individuals upon release from prison, addressing their heightened risk of overdose due to reduced opioid tolerance .
  • Denmark's ANTIDOTE Initiative : This initiative focuses on distributing naloxone within open drug scenes, emphasizing community involvement and education to reduce overdose incidents .
  • Catalonia's Overdose Prevention Programme : Launched in 2009, it integrates naloxone distribution within therapeutic communities and harm reduction facilities, showcasing a successful model for overdose prevention .

Recent Research Developments

Recent studies have explored novel compounds that can enhance the effectiveness of naloxone. For example, compound 368 has been shown to increase the binding affinity of naloxone at opioid receptors, potentially allowing for lower doses to be effective against potent opioids like fentanyl. This advancement could lead to reduced withdrawal symptoms for patients receiving treatment post-overdose .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Irreversibly blocks high-affinity mu1 receptors, leaving low-affinity mu2 and delta receptors unaffected .
  • Duration: Effects persist for up to 72 hours in mice, correlating with receptor turnover rates .
  • Functional Impact: Increases the ED50 for morphine analgesia by 11-fold in tail-flick and writhing assays .

Comparison with Similar Compounds

Naloxonazine

  • Structure : Azine derivative of naloxone, designed to improve potency over naloxazone .
  • Receptor Targets : Irreversibly blocks mu1 receptors with greater efficacy (50 nM abolishes high-affinity binding vs. 1–10 µM for this compound) .
  • Functional Impact :
    • Blocks morphine analgesia without affecting respiratory depression or gastrointestinal transit .
    • Used to study mu1/mu2 receptor heterogeneity due to its selectivity .
  • Key Difference : Higher potency and improved pharmacokinetics compared to this compound .

Oxymorphazone

  • Structure : Hydrazone derivative of oxymorphone, but functions as a long-acting mu-opioid agonist .
  • Receptor Targets : Binds irreversibly to mu1 receptors, producing analgesia lasting >24 hours .
  • Key Difference : Unlike this compound, oxymorphazone activates mu1 receptors, making it a tool for studying sustained opioid effects .

β-Funaltrexamine (β-FNA)

  • Mechanism: Irreversible mu-opioid antagonist with non-selective activity across mu subtypes .
  • Functional Impact :
    • Blocks both analgesia and respiratory depression, unlike this compound/naloxonazine .
    • Used to study broad mu-receptor functions rather than subtype-specific roles .

CTAP and CTOP

  • Structure : Peptidic mu antagonists (CTAP: D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2; CTOP: D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2).
  • Key Difference : Reversible binding contrasts with this compound’s irreversible inhibition .

Naltrindole

  • Target : Selective delta-opioid receptor antagonist .

Metkephamid

  • Structure : Synthetic opioid peptide with mixed mu1/delta affinity .
  • Functional Role : Analgesia mediated by mu1 receptors, as shown by this compound’s blockade of its effects .

Data Table: Comparative Analysis

Compound Type Receptor Target Mechanism Duration Key Findings
This compound Antagonist mu1 (irreversible) Covalent binding 72 hours Blocks analgesia, spares mu2/delta
Naloxonazine Antagonist mu1 (irreversible) Covalent binding >72 hours Higher potency than this compound
Oxymorphazone Agonist mu1 (irreversible) Covalent binding >24 hours Sustained analgesia
β-FNA Antagonist All mu subtypes Irreversible Days Blocks all mu-mediated effects
CTAP/CTOP Antagonist All mu subtypes Competitive Short Reversible, non-selective
Naltrindole Antagonist Delta Competitive Short Delta-specific

Research Implications

This compound and its analogs have been pivotal in elucidating mu-opioid receptor heterogeneity :

  • mu1 vs. mu2 : this compound’s selective blockade revealed that mu1 receptors mediate analgesia, while mu2 receptors govern respiratory and gastrointestinal effects .
  • Therapeutic Potential: Compounds like naloxonazine could inspire analgesics targeting mu1 without respiratory side effects .

Preparation Methods

Thebaine-Derived Synthesis (Patent CN104230945A/B)

The synthesis begins with thebaine, an opium alkaloid, undergoing oxidation and reduction to yield intermediate compounds. Key steps include:

  • Oxidation and Reduction : Thebaine is oxidized to form 14-hydroxymorphinone, followed by reduction to produce noroxymorphone.

  • Alkylation : Noroxymorphone undergoes allylation or propargylation using iodopropylene or allyl bromide in ethanol or dimethylformamide (DMF). For example, reacting noroxymorphone with iodopropylene (8.3 g) in ethanol (150 mL) at 90°C for 4 hours yields 3-methylnaloxone with 95% efficiency.

  • Demethylation : Boron tribromide (BBr₃) in chloroform or methylene chloride removes methyl groups. A 40°C reaction with BBr₃ (28.5 g) in chloroform (440 mL) for 3 hours achieves complete demethylation.

  • Hydrolysis and Neutralization : The crude product is hydrolyzed with water, and the aqueous phase is adjusted to pH 9 using sodium hydroxide to precipitate naloxone.

  • Salt Formation : Naloxone is dissolved in dehydrated ethanol (5–6× weight) with boric acid (0.15–0.25× weight) at 75–85°C. Gradual addition of hydrochloric acid (1:1.1–1.2 molar ratio) under ice cooling yields naloxone hydrochloride dihydrate at 90–93% yield.

Table 1: Reaction Conditions for Naloxone Hydrochloride Synthesis

StepReagentsSolventTemperatureTimeYield
1IodopropyleneEthanol90°C4h95%
2BBr₃Chloroform40°C3h98%
3HClEthanol75–85°C1h90%

Noroxymorphone-to-Naloxone Conversion (ChemicalBook)

An alternative route starts with noroxymorphone, bypassing thebaine oxidation. In this method:

  • Allylation : Noroxymorphone (100 mg) reacts with allyl bromide (56 mg) and triethylamine (45 µL) in NMP/water (10:1) at 70°C under argon for 9.5 hours. Column chromatography (CH₂Cl₂/MeOH 4:1) isolates naloxone at 84% yield.

Critical Analysis of Industrial-Scale Refinement

Purification and Crystallization

Post-synthesis refinement ensures pharmaceutical-grade purity:

  • Recrystallization : Naloxone hydrochloride is dissolved in water for injection (1.5–2.5× weight) at 50–55°C, filtered, and concentrated under vacuum. Acetone (0.2–0.3× weight) is added to precipitate the product, yielding 99% purity after ice-water cooling.

Solvent and Catalyst Selection

  • Solvent Impact : Chloroform and methylene chloride optimize demethylation due to their non-polarity, while ethanol enhances salt formation kinetics.

  • Catalytic Efficiency : Boron tribromide outperforms alternatives like BCl₃ in demethylation, achieving near-quantitative conversion.

Synthetic Challenges and Innovations

Byproduct Management

  • Impurity Control : Residual acetic anhydride from esterification steps is removed via NaHCO₃ washes, ensuring <0.1% impurity levels.

  • Temperature Sensitivity : Overheating during hydrochloric acid addition causes decomposition; ice-bath cooling stabilizes the reaction.

Yield Optimization Strategies

  • Molar Ratios : A 1:1.15 HCl-to-naloxone ratio balances protonation and minimizes excess acid, improving yield to 93%.

  • Stoichiometric Adjustments : Increasing ethanol volume (6× naloxone weight) enhances solubility, reducing solid precipitation during salification.

Implications for Naloxazone Synthesis

While the provided sources focus on naloxone, This compound synthesis would likely involve:

  • Hydrazone Formation : Reacting naloxone with hydrazine (NH₂NH₂) to replace the ketone group with a hydrazone moiety.

  • Purification : Similar recrystallization steps using acetone/water mixtures to isolate the hydrazone derivative.

Q & A

Q. What methodological approaches are used to confirm Naloxazone’s irreversible binding to µ-opioid receptor subtypes?

this compound’s irreversible antagonism is validated via radioligand binding assays using selective ligands (e.g., [³H]dihydromorphine for µ-receptors). After pre-treatment with this compound (2 µM, 30 min incubation), extensive washing removes reversibly bound ligands, leaving only irreversibly blocked receptors. Scatchard analysis of saturation curves reveals selective loss of high-affinity (µ₁) binding sites, while low-affinity (µ₂) sites remain unaffected .

Q. How do in vivo models demonstrate this compound’s selectivity for analgesia over respiratory depression?

Rodent studies show that pre-treatment with this compound (10 mg/kg, 24 hr prior) blocks morphine-induced analgesia (tail-flick test) but not respiratory depression (plethysmography). This confirms µ₁ receptors mediate analgesia, while µ₂ or other subtypes regulate respiratory function .

Q. What evidence supports the distinction between µ₁ and µ₂ receptor subtypes using this compound?

Competitive displacement assays with [³H]dihydromorphine in this compound-treated tissue show biphasic inhibition curves for ligands like SKF 10,047. This compound eliminates the high-affinity component (µ₁), leaving only low-affinity (µ₂) binding. This pharmacodynamic separation is further validated via in vivo functional tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity across studies?

Discrepancies arise from this compound’s partial conversion to its azine derivative (naloxonazine) in solution. To mitigate this, use fresh this compound solutions (<15 min old) and confirm purity via thin-layer chromatography. Alternatively, directly use naloxonazine (50 nM), which achieves µ₁-selective blockade without competitive interference .

Q. What experimental designs control for this compound’s pharmacokinetic limitations in chronic pain models?

Due to its short plasma half-life, employ pretreatment protocols (24–48 hr before testing) to allow systemic clearance of reversible binding. Combine with µ₂-specific antagonists (e.g., β-FNA) to isolate µ₁-mediated effects in neuropathic pain assays. Verify receptor occupancy via ex vivo autoradiography .

Q. How do genetic models complement pharmacological studies of this compound’s receptor specificity?

Compare this compound’s effects in wild-type vs. µ-opioid receptor (Oprm1) knockout mice. For example, this compound fails to block morphine analgesia in µ₁-splice variant KO models, confirming its dependence on specific receptor isoforms. This approach clarifies off-target effects in complex systems .

Data Analysis & Interpretation

Q. What statistical methods address non-linear binding kinetics in this compound-treated tissue?

Use iterative curve-fitting software (e.g., GraphPad Prism) to analyze biphasic displacement data. Apply the F-test to compare one-site vs. two-site models, with significance thresholds (p < 0.05) confirming µ₁/µ₂ differentiation. Report Hill coefficients to quantify cooperativity changes post-treatment .

Q. How to validate this compound’s irreversibility in functional assays?

Pre-incubate brain membranes with this compound, wash thoroughly, and challenge with increasing morphine doses. A rightward shift in the dose-response curve without reduced efficacy confirms irreversible blockade. Parallel [³⁵S]GTPγS binding assays quantify G-protein coupling deficits in µ₁ receptors .

Methodological Pitfalls

Q. Why does this compound exhibit variable potency in different tissue preparations?

Tissue-specific factors (e.g., pH, endogenous peptides) alter this compound’s stability. Standardize protocols using Tris-HCl buffer (pH 7.4) and protease inhibitors. Include controls treated with equimolar naloxone to distinguish irreversible vs. competitive effects .

Q. What controls are essential when using this compound in behavioral assays?

Include vehicle-treated cohorts to rule out solvent effects (e.g., acetic acid). Monitor for off-target κ/δ-opioid receptor interactions via selective agonists (U50,488H for κ; DPDPE for δ). Confirm µ₁ specificity via cross-antagonism with naloxonazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.